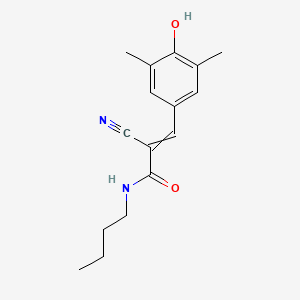

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide, also known as BHDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BHDP is a derivative of curcumin, a natural compound found in turmeric that has been studied for its anti-inflammatory and antioxidant properties. BHDP has been synthesized and studied for its potential as a fluorescent probe for detecting amyloid beta (Aβ) plaques, which are associated with Alzheimer's disease.

Scientific Research Applications

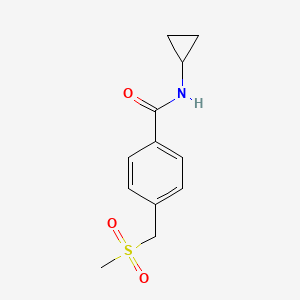

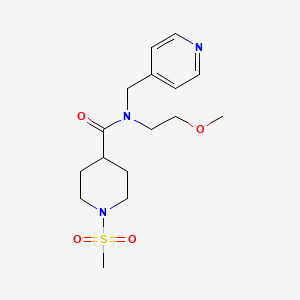

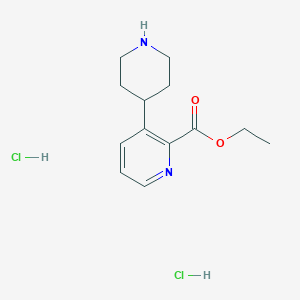

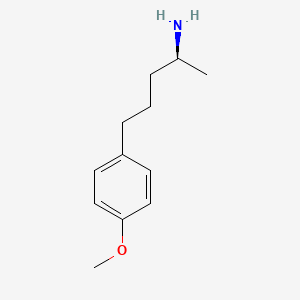

Analogues and Molecular Structures

The analogues of the active metabolite of leflunomide, including compounds like 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide, show similar crystal packing and hydrogen-bonding networks, suggesting their potential in drug design and development, especially due to their planar conformation which may favor binding with biological targets like the epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).

Catalysis and Organic Synthesis

The study of ligand and substrate effects on rhodium-catalyzed hydrogenation of enamides reveals mechanistic insights that are crucial for organic synthesis, indicating the potential for developing new catalytic methods for the hydrogenation of similar compounds, thus impacting the synthesis of complex organic molecules (Donoghue, Helquist, & Wiest, 2007).

Polymer Science

Aromatic polyamides and polyimides synthesized from diamines derived from hydroquinone and analogues demonstrate unique properties, such as high thermal stability and solubility in polar solvents, making them suitable for advanced material applications, including the production of films, fibers, and membranes with specific mechanical and chemical properties (Yagci & Mathias, 1998).

Medicinal Chemistry

Compounds structurally related to N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide have been explored for their therapeutic potential, including antiviral activities. For instance, derivatives have shown promise in inhibiting Zika virus replication, offering insights into novel antiviral drug development (Riva et al., 2021).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets, such as enzymes, receptors, and proteins .

Mode of Action

Similar compounds have been known to interact with their targets through various mechanisms, such as oxidative addition and transmetalation .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .

Result of Action

Similar compounds have been known to cause various biological effects, such as anti-inflammatory and analgesic activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can significantly affect the action of a compound .

properties

IUPAC Name |

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-5-6-18-16(20)14(10-17)9-13-7-11(2)15(19)12(3)8-13/h7-9,19H,4-6H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFMCEXMWOSENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC1=CC(=C(C(=C1)C)O)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)

![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)

![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)

![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)